molecular formula C13H11N5O2S2 B2440619 N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 725706-84-3

N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B2440619
CAS No.: 725706-84-3
M. Wt: 333.38
InChI Key: RAQYXTKADFSJOD-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a synthetic small molecule designed for pharmaceutical and medicinal chemistry research. Its structure incorporates two privileged heterocyclic scaffolds: a 1,3,4-oxadiazole and a thiazole, which are known to confer significant biological activity. The 1,3,4-oxadiazole moiety is a well-established pharmacophore in drug discovery, with documented scientific interest in its anti-inflammatory and potential anticancer properties . Derivatives of this ring system are frequently investigated as multi-target therapeutic agents for complex diseases, due to their ability to interact with key enzymatic targets . The inclusion of a sulfanyl acetamide linker bridging the two heterocycles is a strategic feature that may influence the molecule's electronic properties and its ability to interact with biological thiols. Researchers may find this compound valuable for probing new mechanisms of action in oncology, inflammation, and infectious disease. It serves as a key intermediate or final candidate in the development of novel therapeutic agents that target specific cellular pathways. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2S2/c1-8-6-21-12(15-8)16-10(19)7-22-13-18-17-11(20-13)9-3-2-4-14-5-9/h2-6H,7H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQYXTKADFSJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001322976
Record name N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49826388
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

725706-84-3
Record name N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound incorporates thiazole and oxadiazole moieties, known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities. This article reviews the biological activity of this compound based on recent research findings.

Antimicrobial Activity

Research indicates that compounds featuring the thiazole and oxadiazole rings exhibit significant antimicrobial properties. A study by Dhumal et al. (2016) demonstrated that derivatives containing these rings showed notable inhibition against Mycobacterium bovis BCG. The most effective compounds were identified through molecular docking studies that confirmed their binding affinity to critical enzymes involved in bacterial fatty acid biosynthesis .

CompoundActivityMIC (µM)
8aAntitubercular4–8
8bAntitubercular6–10

Anticancer Activity

The anticancer potential of this compound was evaluated using various cancer cell lines. In vitro studies revealed that the compound exhibited cytotoxicity against human breast adenocarcinoma cells with an IC50 value in the low micromolar range. Structure–activity relationship (SAR) studies suggested that the presence of both thiazole and oxadiazole moieties enhances the anticancer activity .

Cell LineIC50 (µM)
MCF7 (Breast Cancer)5.0
HeLa (Cervical Cancer)7.5

Antiviral Activity

The antiviral efficacy of this compound has also been explored. In a study focusing on various heterocyclic compounds, derivatives similar to this compound showed promising results against viruses such as HSV and CV-B4. The mechanism of action was hypothesized to involve interference with viral replication processes .

Case Studies

  • Antimicrobial Efficacy Against Mycobacterium : A series of thiazole and oxadiazole derivatives were synthesized and tested for their antitubercular activity. The most promising candidates demonstrated MIC values significantly lower than traditional treatments like isoniazid .
  • Cytotoxicity in Cancer Models : In a comparative study of various thiazole-containing compounds against cancer cell lines, N-(4-methyl...) was found to be one of the most potent agents, leading to further investigations into its mechanism of action involving apoptosis induction .

Scientific Research Applications

Structural Formula

C13H12N4S2\text{C}_{13}\text{H}_{12}\text{N}_4\text{S}_2

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiazole derivatives have been synthesized and tested against various cancer cell lines:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AU251 (glioblastoma)15.0Induces apoptosis via mitochondrial pathway
Compound BA549 (lung adenocarcinoma)23.3Inhibits cell proliferation through cell cycle arrest

In one study, thiazole-integrated pyridine derivatives were synthesized and showed promising results against breast cancer cells with an IC50 of 5.71 µM, outperforming standard treatments like 5-fluorouracil .

Antimicrobial Properties

Thiazole derivatives are known for their broad-spectrum antimicrobial activity. Compounds similar to N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide have been evaluated for their ability to inhibit bacterial growth:

PathogenMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL

The compound's thiazole and pyridine components contribute to its interaction with microbial enzymes, enhancing its efficacy.

Neuroprotective Effects

Certain thiazole derivatives have shown neuroprotective effects in models of neurodegenerative diseases. A study reported that compounds with similar structures could reduce oxidative stress markers in neuronal cells .

Anti-inflammatory Activity

Inflammation is a common pathway in many diseases, and compounds derived from thiazoles have been linked to anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory conditions.

Case Study 1: Anticancer Efficacy

A recent investigation synthesized several thiazole-pyridine hybrids and tested them against various cancer cell lines:

Findings:

  • The most active compound demonstrated an IC50 of 10 µM against the MCF-7 breast cancer cell line.
  • Structure–activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups significantly enhanced anticancer activity.

Case Study 2: Antimicrobial Evaluation

A series of thiazole derivatives were screened for their antimicrobial properties against clinical isolates:

Results:

  • The best-performing compound exhibited an MIC of 16 µg/mL against S. aureus.
  • These results highlight the potential for developing new antimicrobial agents based on the thiazole scaffold.

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction remains the cornerstone for thiazole ring formation. For 4-methyl-1,3-thiazol-2-amine, the protocol involves:

  • Reactants : α-Chloroketone (e.g., 3-chloropentan-2-one) and thiourea.
  • Mechanism : Nucleophilic attack by thiourea’s sulfur on the α-carbon of the chloroketone, followed by cyclodehydration.
  • Conditions : Reflux in ethanol (12–16 h) under acidic catalysis (HCl).

Equation :
$$
\text{CH}3\text{COCHClCH}3 + \text{NH}2\text{CSNH}2 \xrightarrow{\text{HCl, EtOH}} \text{C}4\text{H}6\text{N}2\text{S} + \text{HCl} + \text{H}2\text{O}
$$

Yield Optimization :

  • Excess thiourea (1.5 equiv) improves cyclization efficiency.
  • Neutralization with NaHCO₃ post-reaction minimizes byproduct formation.

Synthesis of 5-Pyridin-3-yl-1,3,4-oxadiazole-2-thiol

Hydrazide Intermediate Preparation

Nicotinic acid (pyridine-3-carboxylic acid) serves as the pyridine precursor:

  • Esterification : Nicotinic acid → methyl nicotinate (SOCl₂/MeOH).
  • Hydrazide Formation : Methyl nicotinate + hydrazine hydrate → nicotinohydrazide (80–85% yield).

Equation :
$$
\text{C}6\text{H}5\text{NO}2 + \text{N}2\text{H}4\cdot\text{H}2\text{O} \rightarrow \text{C}6\text{H}7\text{N}3\text{O} + \text{CH}3\text{OH}
$$

Oxadiazole Cyclization

Nicotinohydrazide undergoes cyclization with carbon disulfide (CS₂) under basic conditions:

  • Conditions : KOH (2 equiv), CS₂ (3 equiv), ethanol reflux (6–8 h).
  • Mechanism : Nucleophilic addition of hydrazide to CS₂, followed by intramolecular cyclization and sulfur incorporation.

Equation :
$$
\text{C}6\text{H}7\text{N}3\text{O} + \text{CS}2 \xrightarrow{\text{KOH}} \text{C}7\text{H}5\text{N}3\text{OS}2 + \text{H}_2\text{O}
$$

Purification : Silica gel chromatography (eluent: ethyl acetate/hexane 3:7) isolates the oxadiazole-thiol (70–75% yield).

Assembly of the Acetamide Linker

Chloroacetylation of Thiazole Amine

4-Methyl-1,3-thiazol-2-amine reacts with chloroacetyl chloride to form the acetamide intermediate:

  • Conditions : Dichloromethane (DCM), 0–5°C, triethylamine (TEA) as base.
  • Stoichiometry : 1:1.2 molar ratio (amine:chloroacetyl chloride).

Equation :
$$
\text{C}4\text{H}6\text{N}2\text{S} + \text{ClCH}2\text{COCl} \xrightarrow{\text{TEA}} \text{C}6\text{H}7\text{ClN}_2\text{OS} + \text{HCl}
$$

Yield : 88–92% after recrystallization (ethanol/water).

Thiol-Acetamide Coupling

Nucleophilic Substitution

The oxadiazole-thiol’s sulfur nucleophile displaces chloride from N-(4-methylthiazol-2-yl)-2-chloroacetamide:

  • Conditions : DMF, K₂CO₃ (2 equiv), room temperature (12 h).
  • Workup : Precipitation in ice-water, filtration, and drying.

Equation :
$$
\text{C}6\text{H}7\text{ClN}2\text{OS} + \text{C}7\text{H}5\text{N}3\text{OS}2 \xrightarrow{\text{K}2\text{CO}3} \text{C}{13}\text{H}{11}\text{N}5\text{O}2\text{S}2 + \text{KCl} + \text{H}_2\text{O}
$$

Yield : 65–70% (HPLC purity >95%).

Comparative Analysis of Synthetic Routes

Step Method Reagents/Conditions Yield (%) Purity (%)
Thiazole formation Hantzsch synthesis HCl, EtOH, reflux 78 90
Oxadiazole cyclization CS₂/KOH Ethanol, reflux 72 88
Chloroacetylation Schotten-Baumann TEA, DCM, 0°C 90 95
S-Alkylation Nucleophilic substitution K₂CO₃, DMF, rt 68 96

Key Observations :

  • Hantzsch synthesis offers scalability but requires stringent pH control.
  • Oxadiazole cyclization with CS₂ demands excess base to prevent disulfide byproducts.
  • S-Alkylation in DMF achieves superior solubility of both reactants compared to THF or acetonitrile.

Alternative Methodologies and Innovations

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) reduces oxadiazole formation time by 75% while maintaining comparable yields (68–70%).

Pd-Catalyzed Cross-Coupling

Exploratory use of Pd(OAc)₂/xantphos for C–S bond formation showed moderate success (45% yield), highlighting challenges in catalyst compatibility with sulfur-rich substrates.

Q & A

Q. Basic

  • Anti-exudative assays : Administer the compound (50–100 mg/kg) to rats with carrageenan-induced edema; measure exudate volume reduction over 6–24 hours .
  • Antiproliferative screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

How can in silico approaches predict biological targets and activity?

Q. Advanced

PASS Prediction : Use the PASS Online tool to predict activity spectra (e.g., anti-inflammatory, kinase inhibition) based on structural descriptors .

Molecular docking :

  • Prepare the compound’s 3D structure (ChemDraw, Gaussian).
  • Dock into target proteins (e.g., COX-2, EGFR) using AutoDock Vina; analyze binding affinity (ΔG ≤ −7 kcal/mol suggests strong interaction) .

ADMET profiling : Predict pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) via SwissADME .

How to resolve spectral data contradictions during structural elucidation?

Q. Advanced

  • Cross-validation : Compare NMR shifts with analogous compounds (e.g., δ 4.16 ppm for NHNH2 in oxadiazole derivatives ).
  • High-resolution MS : Confirm exact mass (e.g., m/z 485.1070 for C24H16FN7O2S ).
  • X-ray crystallography : Resolve ambiguous connectivity (e.g., thiazole-oxadiazole dihedral angles) .

How do structural modifications influence anti-exudative efficacy?

Q. Advanced (SAR)

  • Thiazole modifications : Introducing electron-withdrawing groups (e.g., -NO2) at C4 increases hydrophobicity and membrane penetration .
  • Oxadiazole substitutions : Replacing pyridin-3-yl with furan-2-yl reduces IC50 by 40% in rat models .
  • Sulfanyl linker : Replacing -S- with -O- decreases activity, highlighting the critical role of sulfur in redox interactions .

What experimental controls ensure stability under varying conditions?

Q. Advanced

  • pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours; monitor degradation via HPLC .
  • Thermal stability : Perform TGA/DSC to identify decomposition thresholds (>200°C suggests robustness for storage) .
  • Light sensitivity : Store samples in amber vials under UV/Vis light (λ = 254 nm) to assess photodegradation .

How to differentiate cytotoxicity from therapeutic effects in cell assays?

Q. Advanced

Dose-response curves : Compare IC50 values in cancer vs. normal cells (e.g., >10-fold selectivity indicates therapeutic potential) .

Mechanistic assays : Measure apoptosis (Annexin V/PI staining) and oxidative stress (ROS levels) to isolate mode of action .

Positive controls : Use reference drugs (e.g., doxorubicin) to benchmark cytotoxicity thresholds .

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